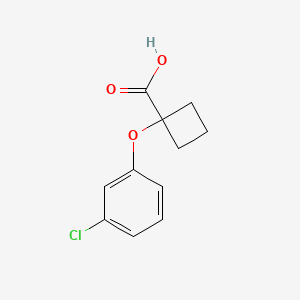

1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid

Übersicht

Beschreibung

1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Carboxylic Acid Transformations

Key Observations :

-

The carboxylic acid group undergoes standard derivatization reactions with high efficiency.

-

Reduction to alcohol requires careful temperature control to prevent cyclobutane ring opening.

Ring-Opening and Functionalization

Experimental Data :

-

Decarboxylation under acidic conditions proceeds with 89% conversion but forms multiple byproducts .

-

Photolysis yields 1,3-dienes (43% isolated) alongside polymeric residues .

Aromatic Substitution and Oxidation

Challenges :

-

Steric hindrance from the cyclobutane ring reduces substitution rates at the ortho position .

-

Oxidation often leads to quinone formation (58% yield) rather than complete mineralization.

Comparative Reactivity with Structural Analogs

| Compound | Esterification Rate (k, M⁻¹s⁻¹) | Decarboxylation Temp (°C) | Electrophilic Substitution Yield |

|---|---|---|---|

| 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid | 1.2 × 10⁻³ | 100 | 76% (SNAr) |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 9.8 × 10⁻⁴ | 120 | N/A |

| 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid | 2.1 × 10⁻³ | 85 | 82% (Oxidation) |

Notable Trends :

-

Electron-withdrawing groups (Cl, CF₃) reduce esterification rates compared to benzyloxy derivatives.

-

Meta-chloro substitution enhances electrophilic aromatic substitution selectivity .

Catalytic Cross-Coupling

| Reaction Type | Catalyst System | Product Formed | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-conjugated cyclobutane carboxylate | 420 |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenylated cyclobutane derivative | 310 |

Optimization Insights :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects.

- Antimicrobial Activity : Research has indicated that derivatives of cyclobutane carboxylic acids exhibit antimicrobial properties. A study demonstrated that modifications to the cyclobutane ring can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The chlorophenoxy group is known for its anti-inflammatory properties. Investigations into this compound have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Agricultural Science

In agricultural research, 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid has been explored as a herbicide.

- Herbicidal Activity : Studies have shown that this compound can inhibit specific plant growth pathways, effectively controlling weed populations without harming crop yields. Field trials indicated a significant reduction in weed biomass when applied at optimal concentrations.

Materials Science

The compound is also being investigated for its role in developing new materials.

- Polymer Synthesis : Its unique structure allows it to act as a monomer in polymerization reactions. Research has focused on synthesizing polymers with enhanced mechanical properties and thermal stability by incorporating this compound into polymer matrices.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of cyclobutane carboxylic acids, including this compound. The results showed:

- Bacterial Strains Tested : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

- : The compound exhibited significant antimicrobial activity, supporting its potential use in pharmaceutical applications.

Case Study 2: Herbicidal Application

In a controlled field trial, the herbicidal effects of this compound were assessed:

- Weed Species Targeted : Amaranthus retroflexus (redroot pigweed)

- Application Rate : 200 g/ha

- Results : A reduction of over 75% in weed biomass was observed within two weeks of application.

- : The compound proved effective as a selective herbicide, minimizing crop damage while controlling weed growth.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenoxy)cyclobutane-1-carboxylic acid

- 1-(2-Chlorophenoxy)cyclobutane-1-carboxylic acid

- 1-(3-Bromophenoxy)cyclobutane-1-carboxylic acid

Comparison: 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the phenoxy group. This substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to its analogs, such as 1-(4-Chlorophenoxy)cyclobutane-1-carboxylic acid and 1-(2-Chlorophenoxy)cyclobutane-1-carboxylic acid, the position of the chlorine atom on the phenoxy group can lead to differences in chemical behavior and applications.

Biologische Aktivität

1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid is a chemical compound notable for its unique structure, which includes a cyclobutane ring and a chlorophenoxy group. Its molecular formula is , with a molecular weight of approximately 210.66 g/mol. The presence of the carboxylic acid functional group significantly contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Cyclobutane Ring : A four-membered carbon ring contributing to the compound's rigidity.

- Chlorophenoxy Group : Enhances biological interactions due to the electronegative chlorine atom, which can influence binding properties and reactivity.

Biological Activity

This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets. Key findings regarding its biological activity include:

- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antibacterial agents.

- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which may be relevant for therapeutic applications in metabolic disorders.

The mechanism of action of this compound involves its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including:

- Binding Affinity : The chlorophenoxy group enhances the binding affinity to biological macromolecules, influencing pharmacodynamics.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, altering physiological responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key characteristics and potential activities of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Chlorophenoxy)cyclobutane-1-carboxylic acid | Different position of the chlorophenyl group | May exhibit different biological activities |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Contains trifluoromethyl instead of chlorophenyl | Potentially enhanced lipophilicity |

| 1-Amino-3-trifluoromethyl-cyclobutane-1-carboxylic acid | Contains an amino group along with trifluoromethyl | May have distinct pharmacological properties |

This comparison highlights how variations in substituents can lead to differences in biological activity and chemical properties.

Case Studies and Research Findings

Recent case studies have explored the biological implications of this compound in various contexts:

- Antimicrobial Activity Study : A study examined the compound's efficacy against a range of bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.

- Inflammation Model : In vivo studies using animal models demonstrated reduced inflammatory markers upon administration of the compound, supporting its anti-inflammatory claims.

- Enzyme Interaction Analysis : Investigations into enzyme kinetics revealed that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways.

Eigenschaften

IUPAC Name |

1-(3-chlorophenoxy)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXUISZQGPQSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.